molecular formula C18H17N3O4 B14935695 N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B14935695
M. Wt: 339.3 g/mol
InChI Key: JEIABIZYVMIZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a phthalazine derivative featuring a carboxamide-linked 2,4-dimethoxyphenyl substituent and a 3-methyl group on the heterocyclic core. The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing solubility and influencing binding interactions in medicinal applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H17N3O4/c1-21-18(23)13-7-5-4-6-12(13)16(20-21)17(22)19-14-9-8-11(24-2)10-15(14)25-3/h4-10H,1-3H3,(H,19,22)

InChI Key

JEIABIZYVMIZAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced through a substitution reaction, typically using a halogenated precursor and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related molecules with variations in core heterocycles, substituents, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Source
N-(2,4-Dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide C₁₈H₁₇N₃O₄ 339.35* Phthalazine 2,4-Dimethoxyphenyl, 3-methyl -
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) C₂₆H₃₅N₃O₂ 421.58 Naphthyridine Adamantyl, pentyl
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide C₁₈H₁₆N₂O₃S 340.40* Benzothiazole 2,4-Dimethoxyphenyl acrylamide
N-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide C₁₈H₁₇ClN₄O₃ 372.81 Phthalazine Chloroacetyl-pyrrole

*Calculated values based on structural inference.

Core Heterocycle Variations

  • Phthalazine vs. Naphthyridine/Benzothiazole : The phthalazine core (two nitrogen atoms in a bicyclic system) differs from naphthyridine (two nitrogen atoms in a fused 1,5-diazine) and benzothiazole (a benzene fused to a thiazole). Phthalazine’s planar structure facilitates π-π stacking, while benzothiazole’s sulfur atom may enhance binding to metal ions or hydrophobic pockets .
  • Impact on Bioactivity : Naphthyridine derivatives (e.g., compound 67) are reported in medicinal chemistry for enzyme inhibition, while benzothiazoles are associated with antimicrobial and kinase-inhibitory activities .

Substituent Effects

  • 2,4-Dimethoxyphenyl Group : Enhances solubility compared to hydrophobic substituents like adamantyl (compound 67) or chloroacetyl-pyrrole (). Methoxy groups may improve membrane permeability and metabolic stability .
  • Adamantyl groups confer rigidity, possibly stabilizing protein-ligand interactions .

Physicochemical Properties

  • Molecular Weight (MW) : The target compound (MW ~339) is smaller than naphthyridine derivatives (MW ~422) and chloroacetyl-pyrrole analogs (MW ~373), suggesting better bioavailability .
  • Solubility : The 2,4-dimethoxyphenyl group likely improves water solubility relative to adamantyl or chloroacetyl substituents, which are more lipophilic.

Research Implications

For example:

  • Phthalazine derivatives are explored as kinase inhibitors or DNA intercalators.
  • Methoxy-substituted aryl groups are common in anticancer and anti-inflammatory agents due to their balance of solubility and binding affinity.

Q & A

Basic: What synthetic methodologies are recommended for producing N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid chloride with 2,4-dimethoxyaniline under reflux in anhydrous dichloromethane or tetrahydrofuran. Optimization includes:

  • Catalyst selection : Use of triethylamine or DMAP to enhance reaction rates.
  • Temperature control : Reflux at 60–80°C for 6–12 hours to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with methoxy protons resonating at δ 3.7–3.9 ppm and phthalazine carbonyls at δ 165–170 ppm.
  • HPLC-MS : Reverse-phase C18 columns (e.g., Chromolith®) with acetonitrile/water gradients (0.1% formic acid) verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 368).
  • FT-IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) groups .

Basic: How should researchers design initial pharmacological screening assays for this compound?

  • Target selection : Prioritize kinases or enzymes structurally related to the phthalazine core (e.g., phosphodiesterases, cyclooxygenases).
  • In vitro assays : Use fluorescence polarization (FP) or ELISA for IC50_{50} determination.
  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate to assess potency and selectivity .

Basic: What strategies address solubility challenges in aqueous formulations?

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizers.
  • pH adjustment : Buffered solutions (pH 6.5–7.4) enhance solubility for in vitro studies.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability for in vivo models .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., ATP-binding pockets).
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Correlate substituent effects (e.g., methoxy groups) with activity using descriptors like logP and polar surface area .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence bioactivity?

  • SAR studies : Compare analogues with ortho/meta/para methoxy substitutions.
  • Enzymatic assays : Test modified compounds against targets like topoisomerase II.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .

Advanced: What methodologies resolve contradictions in reported bioactivity data?

  • Replication studies : Reproduce assays under standardized conditions (e.g., ATP concentration, buffer pH).
  • Orthogonal assays : Validate kinase inhibition via radiometric (32^{32}P-ATP) and fluorescence-based methods.
  • Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile inter-lab variability .

Advanced: How can metabolic stability be evaluated in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions.
  • Pharmacokinetics : IV/PO dosing in rodents to calculate clearance and half-life .

Advanced: What experimental designs assess synergistic effects in combination therapies?

  • Checkerboard assays : Test compound pairs across concentration matrices. Calculate synergy scores (e.g., Chou-Talalay CI).
  • Transcriptomics : RNA-seq identifies pathways upregulated/downregulated in combination vs. monotherapy.
  • In vivo models : Xenograft studies with co-administered chemotherapeutics (e.g., cisplatin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.